1-Dehydroxy Terfenadine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[4-(4-tert-butylphenyl)butyl]piperidin-4-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,34H,10-12,21-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJDYWKGTJZJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147158-67-6 | |
| Record name | (1-(4-(4-(1,1-Dimethylethyl)phenyl)butyl)piperidin-4-yl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147158676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)BUTYL)PIPERIDIN-4-YL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HD8S272D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Methodological Advancements
Synthetic Pathways to 1-Dehydroxy Terfenadine (B1681261)
The synthesis of 1-Dehydroxy Terfenadine, with the chemical formula C₃₂H₃₉NO, involves strategic multi-step processes that are often adapted from the established synthetic routes for Terfenadine and its active metabolite, Fexofenadine (B15129). ontosight.ai The primary structural difference is the absence of the secondary hydroxyl group on the butyl chain connecting the piperidine (B6355638) and tert-butylphenyl moieties. ontosight.ainih.gov
Multi-step Organic Synthesis Strategies
The intentional synthesis of this compound requires a pathway that specifically avoids or removes the C-1 hydroxyl group. A common strategy involves the reduction of a ketone intermediate to a methylene (B1212753) group, or the deoxygenation of the corresponding alcohol.
One plausible multi-step strategy can be outlined as follows:
Friedel-Crafts Acylation : The synthesis often commences with a Friedel-Crafts acylation. A substituted benzene, such as tert-butylbenzene, reacts with an ω-bromo-carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a 1-aryl-ω-bromo ketone. mdpi.com
Nucleophilic Coupling : The resulting bromo ketone is then coupled with α,α-diphenyl-4-piperidinemethanol (also known as azacyclonol). This nucleophilic substitution reaction typically uses a base such as potassium carbonate and may be enhanced with catalytic potassium iodide and a phase-transfer catalyst like 18-crown-6. mdpi.com This step yields a ketone intermediate.
Complete Reduction/Deoxygenation : To arrive at the dehydroxy structure, the ketone intermediate must be fully reduced to an alkane. Alternatively, if the ketone is first reduced to the secondary alcohol (the Terfenadine structure), a subsequent deoxygenation step is required. A method for converting the resulting alcohol to the corresponding alkane involves using a mixture of indium(III) chloride and chlorodiphenylsilane. mdpi.com
An alternative approach could involve a Grignard reaction. A Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxolane (B43116) can be reacted with an appropriate benzaldehyde (B42025) derivative. google.comgoogle.com Subsequent steps would involve reductive amination with α,α-diphenyl-4-piperidinemethanol and deprotection/reduction steps to yield the final dehydroxy product. google.comgoogle.com
Catalyst Development for Reaction Efficiency and Selectivity
Catalysts are crucial for ensuring high yields, selectivity, and efficiency in the synthesis of this compound and its precursors.
| Reaction Step | Catalyst | Purpose |
| Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | Facilitates the acylation of the aromatic ring. mdpi.com |
| Nucleophilic Coupling | Potassium Iodide (KI), 18-crown-6 | Catalyzes the substitution reaction between the bromo ketone and the piperidine derivative. mdpi.com |
| Hydrogenation/Reduction | Palladium on Carbon (Pd/C), Sodium Borohydride (NaBH₄) | Used for various reduction steps, such as ketone to alcohol or stabilizing double bonds. nih.gov |
| Deoxygenation | Indium(III) chloride | Used in combination with a silane (B1218182) to reduce an alcohol to an alkane. mdpi.com |
| Hydroaminomethylation | Rhodium complexes (e.g., [Rh(cod)Cl]₂) | Employed in alternative synthetic routes involving the direct addition of an amine to an alkene. acs.org |
The choice of catalyst is critical for regioselectivity, especially in complex molecules with multiple functional groups. For instance, in related syntheses, rhodium-based catalysts have been developed to achieve high selectivity for linear amine products in hydroaminomethylation reactions. acs.org
Process Optimization for Research-Scale Production
Optimizing reaction conditions is essential for maximizing yields and purity, particularly for research-scale production where material availability may be limited. drugdesign.org Key parameters for optimization include temperature, reaction time, solvent, and reagent concentration. drugdesign.org
For the synthesis of Terfenadine analogues, microwave-assisted organic synthesis (MAOS) has proven valuable. researchgate.net This technique can dramatically reduce reaction times, for example, from several hours to as little as 10-30 minutes for coupling reactions, while also improving yields. mdpi.comresearchgate.net
Purification of the final compound and intermediates is typically achieved through column chromatography, a standard method for research-scale production that allows for the separation of the desired product from byproducts and unreacted starting materials. google.comgoogle.com The progress of reactions and purity of products are often monitored using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). walisongo.ac.id
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues based on the this compound structure allows for the systematic investigation of structure-activity relationships (SAR) and the potential discovery of new therapeutic agents. acs.org
Rational Design Principles for Structural Modification
Rational drug design involves making specific, targeted modifications to a lead compound to improve its properties. For this compound, this involves systematically altering different parts of the molecule. mdpi.comacs.org
Key Areas for Structural Modification:
Phenyl Ring Substituent : The tert-butyl group on the phenyl ring can be replaced with other alkyl groups, halogens, or electron-donating/withdrawing groups to probe its influence on activity and metabolic stability. mdpi.com
Alkyl Linker Chain : The length of the four-carbon chain connecting the piperidine and phenyl rings can be varied to assess the impact on receptor binding. mdpi.com
Diphenylmethyl Moiety : The two phenyl rings on the piperidine carbinol can be substituted or replaced entirely to explore interactions with target proteins. Modifications in this region have been shown to be critical for the activity of related antihistamines. acs.org
Piperidine Ring : The core piperidine heterocycle can be replaced with other cyclic amines, such as pyrrolidine (B122466) or piperazine, to alter the basicity and conformational flexibility of the molecule. mdpi.comacs.org
A primary goal of such modifications can be to separate a desired activity (e.g., antimicrobial) from undesired side effects (e.g., hERG channel inhibition), a strategy successfully employed in the development of Fexofenadine from Terfenadine. acs.org
Exploration of Diverse Chemical Scaffolds Based on this compound Nucleus
Moving beyond simple analogues, medicinal chemists explore entirely new chemical scaffolds that retain key pharmacophoric features of the this compound nucleus. nih.govlifechemicals.com This approach aims to discover novel classes of compounds with potentially different biological activities. lifechemicals.com
The this compound nucleus can be described as a substituted phenylalkyl group connected to a basic piperidine ring which is, in turn, substituted with a bulky diaryl group. This arrangement can be viewed as a "privileged scaffold," a structural framework that is capable of binding to multiple, diverse biological targets. nih.gov
Examples of Scaffold Exploration:
| Original Scaffold Feature | Alternative Scaffold | Rationale |
| Piperidine | Pyrrolidine | Alters ring size and conformational properties. mdpi.com |
| Piperidine | Piperazine | Introduces a second nitrogen atom, changing basicity and potential interaction points. acs.org |
| Diphenylmethyl | Diphenylquinoxaline | Explores different aromatic systems and their electronic properties. researchgate.net |
| Alkyl Chain | Ether or Amide Linker | Introduces different chemical bonds to modify flexibility and polarity. acs.org |
These explorations can lead to libraries of compounds with significant structural diversity, increasing the probability of identifying hits against new biological targets. nih.govacsmedchem.org The synthesis of such libraries often employs combinatorial chemistry principles and high-throughput synthesis techniques to efficiently generate a large number of diverse molecules. nih.gov
Microwave-Assisted Synthesis Techniques for Accelerated Derivatization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of terfenadine derivatives. mdpi.comresearchgate.net This method significantly reduces reaction times compared to conventional heating, often leading to higher yields and product purity. researchgate.net The core of this approach involves the nucleophilic substitution of a suitable piperidine derivative, such as azacyclonol (B1665903), with various ω-bromo ketones. mdpi.com
The efficiency of microwave irradiation stems from its direct coupling with the molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net This avoids the slower process of conventional heating, which relies on conduction and convection. researchgate.net In the context of synthesizing terfenadine analogues, microwave-assisted coupling reactions have been performed in as little as 5 to 45 minutes. mdpi.com For instance, the synthesis of a library of 63 terfenadine derivatives was successfully achieved using microwave-assisted nucleophilic substitution, highlighting the method's utility for rapid derivatization. mdpi.com The reaction conditions typically involve using a base like potassium carbonate (K₂CO₃) with a catalyst such as potassium iodide (KI) in a solvent like acetonitrile (B52724), heated to temperatures around 175 °C under pressure. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Heating Mechanism | Direct molecular interaction with microwave energy | Conduction and convection from an external heat source |
| Reaction Time | Significantly shorter (e.g., minutes) mdpi.com | Longer (e.g., hours) nih.gov |
| Heating Profile | Uniform and rapid researchgate.net | Non-uniform, potential for localized overheating |
| Product Yield | Often higher researchgate.net | Can be lower due to side reactions |
| Purity | Generally enhanced due to fewer side products researchgate.net | May require more extensive purification |
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of specific chiral analogues of this compound is critical for studying stereoselective interactions. Terfenadine itself is a chiral compound, and its metabolism can be stereoselective. nih.gov Research into resolving the enantiomers of terfenadine has utilized methods like fractional crystallization of diastereomeric salts with optically active acids, such as 2-chlorotartranilic acid. nih.gov
For the synthesis of new chiral analogues, stereoselective methods are employed to control the three-dimensional arrangement of atoms. These approaches often involve the use of chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. rsc.orgmdpi.com For example, the stereoselective synthesis of desloratadine (B1670295) derivatives, which are structurally related, has been achieved, with studies showing that the S-enantiomers can be more potent than the R-enantiomers in certain biological assays. researchgate.net Convergent and stereoselective synthetic routes have been developed for chiral cyclopentyl and cyclohexylamine (B46788) derivatives of related heterocyclic systems, demonstrating the feasibility of creating structurally complex chiral molecules. beilstein-journals.org These methods often rely on key steps like asymmetric Michael additions or decarboxylative Mannich reactions using chiral intermediates to establish the desired stereochemistry with high diastereoselectivity. rsc.orgmdpi.com
Biocatalytic Approaches for Related Chemical Transformations
Biocatalysis offers an alternative to traditional chemical synthesis, utilizing microorganisms or isolated enzymes to perform specific chemical transformations on terfenadine and its analogues. These methods are often highly selective and can be more environmentally benign.
Microbial Biotransformation Studies of Terfenadine and Analogues
Several microorganisms have been shown to effectively transform terfenadine into its metabolites, most notably fexofenadine. nih.gov This process involves the oxidation of the tert-butyl group of terfenadine. researchgate.net Fungi such as Absidia corymbifera and Cunninghamella blakesleeana, as well as the actinomycete Streptomyces platensis, are prominent in these biotransformation studies. nih.govresearchgate.net
Absidia corymbifera has demonstrated high efficiency, achieving molar conversion rates of terfenadine to fexofenadine as high as 99.19% at a substrate concentration of 200 ppm. researchgate.net Streptomyces platensis is also capable of this transformation, and studies have shown that the culture conditions, such as the presence of soybean peptones, can influence the ratio of intermediate alcohol to the final acid product. nih.govresearchgate.net Optimization of conditions, including pH, temperature, and culture medium, has led to a 51% yield of the intermediate, hydroxyterfenadine (B15194494), using S. platensis. researchgate.netresearchgate.net Microbial biotransformation is considered a valuable tool for producing drug metabolites that are difficult to obtain through chemical synthesis, aiding in further pharmacological and toxicological evaluations. isc.irk.ru
Table 2: Microbial Strains Used in Terfenadine Biotransformation
| Microbial Strain | Transformation Product(s) | Key Findings |
| Absidia corymbifera | Fexofenadine | High molar conversion (up to 99.19%) researchgate.net |
| Streptomyces platensis | Hydroxyterfenadine, Fexofenadine | Oxidative activity can be induced by culture medium components nih.govresearchgate.net |
| Cunninghamella blakesleeana | 1-[4-(1,1-dimethyl-2-hydroxyethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanol | Performs regioselective oxidation of the tert-butyl group researchgate.net |
Enzymatic Hydroxylation and Oxidation Investigations by Specific Enzymes
The specific enzymes responsible for the metabolism of terfenadine have been identified primarily as members of the cytochrome P450 (CYP) superfamily. bioline.org.br In humans, CYP3A4 is the major enzyme involved in the oxidation of terfenadine's tert-butyl group to form the intermediate alcohol, which is then further oxidized to the carboxylic acid, fexofenadine. nih.govhyphadiscovery.com
In addition to CYP3A4, CYP2D6 has also been shown to be involved in the formation of the hydroxylated metabolite (hydroxyterfenadine). nih.gov While CYP3A4 exhibits a higher rate of formation, both enzymes have similar affinity (Kₘ values) for terfenadine. nih.gov Research has also identified a specific cytochrome P450 from Streptomyces platensis, designated P450terf, which is responsible for the initial hydroxylation step in the biotransformation of terfenadine by this organism. researchgate.netresearchgate.net This enzyme catalyzes the hydroxylation of the t-butyl group of terfenadine and its analogues with high affinity. researchgate.netresearchgate.net These enzymatic studies provide detailed insight into the molecular mechanisms of terfenadine metabolism and open avenues for using isolated enzymes in biotechnological production processes. researchgate.net
Metabolic and Biotransformation Research Contextual to Terfenadine and Its Analogs
Enzymatic Pathways in Related Compound Metabolism
The biotransformation of terfenadine (B1681261) is a well-elucidated process primarily occurring in the liver and intestines, serving as a significant model for the metabolism of its analogs. The enzymatic pathways involved are diverse, with a predominant role played by the cytochrome P450 superfamily of enzymes.
Cytochrome P450 Isoform Specificity in Analogous Dehydroxylation/Hydroxylation Reactions (e.g., CYP3A4 involvement)
The metabolism of terfenadine is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme nih.govnih.gov. This enzyme is responsible for two major metabolic pathways: C-hydroxylation and N-dealkylation nih.gov. The C-hydroxylation of the tert-butyl group of terfenadine leads to the formation of terfenadine alcohol, which is subsequently oxidized to the pharmacologically active carboxylic acid metabolite, fexofenadine (B15129) nih.gov. The N-dealkylation pathway results in the formation of an inactive metabolite, azacyclonol (B1665903) nih.govnih.gov. The formation of both terfenadine alcohol and azacyclonol from terfenadine is primarily catalyzed by CYP3A4 nih.gov.
While CYP3A4 is the principal enzyme, research has also identified a role for another cytochrome P450 isoform, CYP2D6, in the metabolism of terfenadine researchgate.net. Specifically, CYP2D6 has been shown to be involved in the hydroxylation of terfenadine researchgate.net. However, its contribution is minor compared to that of CYP3A4. Studies using recombinant enzymes have demonstrated that the rate of hydroxyterfenadine (B15194494) formation is significantly greater with CYP3A4 than with CYP2D6 researchgate.net.
The following table summarizes the kinetic parameters for the metabolism of terfenadine by CYP3A4 and CYP2D6, highlighting the primary role of CYP3A4.
| Metabolic Pathway | Enzyme | Km (μM) | Vmax (pmol/min/nmol of P450) |
| Terfenadine N-dealkylation | CYP3A4 | 11 ± 5 | - |
| Terfenadine C-hydroxylation | CYP3A4 | 18 ± 3 | - |
| Hydroxyterfenadine formation | CYP3A4 | 9 | 1257 |
| Hydroxyterfenadine formation | CYP2D6 | 13 | 206 |
Data compiled from multiple sources. nih.govresearchgate.net
Contribution of Non-Cytochrome P450 Enzymes to Metabolic Processes
While the cytochrome P450 system is central to the metabolism of many drugs, including terfenadine, other non-CYP enzymes can also contribute to the biotransformation of xenobiotics. These enzyme families include Flavin-Containing Monooxygenases (FMOs), Monoamine Oxidases (MAOs), Alcohol Dehydrogenases (ADHs), and various conjugating enzymes nih.gov. FMOs, for instance, are involved in the oxidation of nitrogen-, sulfur-, and phosphorous-containing compounds and can provide an alternative metabolic pathway to CYP-mediated reactions, particularly for antihistamines nih.gov. MAOs are crucial for the oxidative deamination of amines nih.gov. Although the specific role of these non-CYP enzymes in the metabolism of 1-Dehydroxy Terfenadine has not been detailed in the available literature, their known functions suggest potential involvement in the biotransformation of related structures.
Identification and Characterization of Putative Intermediate Metabolites
The metabolic cascade of terfenadine involves several key intermediate metabolites. The primary intermediates are terfenadine alcohol and azacyclonol nih.gov. Terfenadine alcohol is a product of C-hydroxylation and serves as the direct precursor to the active metabolite, fexofenadine nih.gov. Azacyclonol is formed through N-dealkylation nih.gov. The ratio of the formation of terfenadine alcohol to azacyclonol from terfenadine is approximately 3:1, underscoring the prominence of the hydroxylation pathway nih.gov. Further metabolism of terfenadine alcohol by CYP3A4 leads to the formation of both fexofenadine (terfenadine acid) and azacyclonol, with the formation of the acid metabolite being about nine times faster nih.gov.
In Vitro Systems for Metabolic Investigations
To study the complex metabolic pathways of compounds like terfenadine and its analogs, researchers rely on various in vitro systems that mimic the metabolic environment of the human body.
Utilization of Human Liver Microsomes for Biotransformation Studies
Human liver microsomes are a widely used in vitro tool for studying drug metabolism. They are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s nih.gov. Studies using human liver microsomes have been instrumental in identifying the primary metabolites of terfenadine and the enzymes responsible for their formation nih.govnih.gov. For example, incubations of terfenadine with human liver microsomes have confirmed that CYP3A4 is the predominant enzyme in the formation of both terfenadine alcohol and azacyclonol nih.gov. These systems allow for the determination of key kinetic parameters, such as Km and Vmax, which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively nih.gov.
The following table presents kinetic parameters for terfenadine metabolism in human liver microsomes.
| Metabolic Pathway | Km (μM) |
| N-dealkylation to Azacyclonol | 11 ± 5 |
| C-hydroxylation to Alcohol Metabolite | 18 ± 3 |
Data from studies using human liver microsomes. nih.gov
Comparative Metabolism Studies in Cellular Models and Tissue Slices
In vitro models, such as human liver microsomes and specific P450 cDNA-transfected B lymphoblastoid cells, have been instrumental in elucidating the metabolic pathways of terfenadine and its analogs. Studies using these models have consistently shown that the formation of hydroxylated metabolites is a key step in terfenadine's biotransformation.
Comparative studies in different tissue models have further expanded our understanding. For instance, investigations using liver and small intestine microsomes from humans and marmosets have highlighted the important roles of both P450 3A4/90 and 4F12 in terfenadine t-butyl hydroxylation, suggesting that marmosets could serve as a viable model for human first-pass extraction of terfenadine and related compounds. nih.gov
| Model System | Key Findings | Reference |
| Human Liver Microsomes | Effective mediation of terfenadine t-butyl hydroxylation. | nih.gov |
| Marmoset Liver Microsomes | Effective mediation of terfenadine t-butyl hydroxylation. | nih.gov |
| Human Small Intestine Microsomes | Effective mediation of terfenadine t-butyl hydroxylation. | nih.gov |
| Marmoset Small Intestine Microsomes | Effective mediation of terfenadine t-butyl hydroxylation. | nih.gov |
| P450 cDNA-transfected B lymphoblastoid cells | Involvement of CYP2D6 and CYP3A4 in hydroxyterfenadine formation. | nih.gov |
Reaction Kinetics and Enzyme Inhibition Studies in Related Pathways
The kinetics of terfenadine metabolism have been characterized to understand the efficiency and capacity of the involved enzymes. For the formation of hydroxyterfenadine, both CYP3A4 and CYP2D6 have been shown to play a role, albeit with different efficiencies. The rate of formation is significantly higher with CYP3A4 compared to CYP2D6, with a Vmax of 1257 pmol/min/nmol of P450 for CYP3A4 and 206 pmol/min/nmol of P450 for CYP2D6. nih.gov Interestingly, the two enzymes exhibit similar Michaelis-Menten constants (KM), with values of 9 µM for CYP3A4 and 13 µM for CYP2D6, respectively. nih.gov
Enzyme inhibition studies are critical for predicting potential drug-drug interactions. The metabolism of terfenadine is susceptible to inhibition by various compounds, particularly those that target CYP3A4. Azole antifungal agents, such as ketoconazole (B1673606) and itraconazole, are potent inhibitors of terfenadine metabolism. nih.gov Ketoconazole demonstrates a high potency in inhibiting the formation of both desalkyl- and hydroxy-terfenadine, with mean inhibition constants (Ki) of 0.037 µM and 0.34 µM, respectively. nih.gov Itraconazole also acts as a potent inhibitor, with Ki values of 0.28 µM and 2.05 µM for the two pathways. nih.gov In contrast, fluconazole (B54011) is a weak inhibitor. nih.gov
Terfenadine itself can also act as an inhibitor of other enzymatic pathways. Studies have shown that terfenadine can inhibit CYP2D6 activity in human liver microsomes, with an IC50 ranging from 14-27 µM, depending on the substrate used. nih.gov Further investigation revealed a Ki of approximately 3.6 µM for the inhibition of bufuralol (B1668043) 1'-hydroxylase activity, a marker for CYP2D6 activity. nih.gov
| Enzyme | Kinetic Parameter | Value | Compound |
| CYP3A4 | Vmax (hydroxyterfenadine formation) | 1257 pmol/min/nmol of P450 | Terfenadine |
| CYP2D6 | Vmax (hydroxyterfenadine formation) | 206 pmol/min/nmol of P450 | Terfenadine |
| CYP3A4 | KM (hydroxyterfenadine formation) | 9 µM | Terfenadine |
| CYP2D6 | KM (hydroxyterfenadine formation) | 13 µM | Terfenadine |
| CYP3A4 | Ki (desalkyl-terfenadine formation) | 0.037 µM | Ketoconazole |
| CYP3A4 | Ki (hydroxy-terfenadine formation) | 0.34 µM | Ketoconazole |
| CYP3A4 | Ki (desalkyl-terfenadine formation) | 0.28 µM | Itraconazole |
| CYP3A4 | Ki (hydroxy-terfenadine formation) | 2.05 µM | Itraconazole |
| CYP2D6 | IC50 (inhibition of CYP2D6 activity) | 14-27 µM | Terfenadine |
| CYP2D6 | Ki (inhibition of bufuralol 1'-hydroxylase) | ~3.6 µM | Terfenadine |
Advanced Analytical Methodologies for 1 Dehydroxy Terfenadine
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for the analysis of drugs and their metabolites in complex biological matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) provide the necessary selectivity and sensitivity for accurate measurements.
HPLC is a widely used technique for the separation and quantification of terfenadine (B1681261) and its metabolites. tandfonline.com Methods are typically developed using reverse-phase columns, which separate compounds based on their hydrophobicity.
Method Development Insights: Several HPLC methods have been established for the simultaneous determination of terfenadine and its primary acid metabolite, which can be adapted for 1-dehydroxy terfenadine. tandfonline.comnih.gov A common approach involves a cyanopropylsilane or a C8 column with a mobile phase consisting of an acidic buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724). tandfonline.com The selection of the stationary phase and mobile phase composition is critical to achieve adequate resolution between the parent drug and its various metabolites.
For detection, UV spectrophotometry is often employed, with detection wavelengths typically set around 220-235 nm where the aromatic chromophores of the molecule absorb light. nih.govwaters.com However, for enhanced sensitivity and selectivity, especially in biological samples, fluorescence detection is superior. Terfenadine and its hydroxylated metabolites can be monitored using an excitation wavelength of approximately 230 nm and an emission wavelength of 300 nm. tandfonline.com
Validation Parameters: Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure reliability. Key parameters include linearity, precision, accuracy, and sensitivity. For instance, a validated HPLC method for terfenadine and its acid metabolite demonstrated linearity over a quantification range of 2 to 1000 ng/mL for terfenadine and 5 to 1000 ng/mL for the metabolite, with correlation coefficients (r²) greater than 0.998. tandfonline.com Similar validation would be essential for methods quantifying this compound.
| Parameter | Condition 1 tandfonline.com | Condition 2 waters.com |
|---|---|---|
| Stationary Phase (Column) | Cyanopropylsilane (15 cm x 4.6 mm) | Symmetry C8 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.001 M Acetate Buffer (pH 4.0) : Acetonitrile (25:75 v/v) | 100 mM Triethylammonium phosphate (B84403) (pH 7.0) : Methanol (B129727) (20:80 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | Fluorescence (Ex: 230 nm, Em: 300 nm) | UV at 235 nm |
| Quantification Range | 2-1000 ng/mL (Terfenadine) | Not Specified |
LC-MS and its tandem version, LC-MS/MS, have become the gold standard for bioanalytical assays due to their exceptional sensitivity and specificity. These techniques are capable of detecting and quantifying terfenadine and its metabolites at picogram-per-milliliter levels in plasma. nih.gov
Methodological Approach: In LC-MS analysis, after chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for terfenadine and its metabolites. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, which significantly reduces matrix interference and enhances specificity.
A study using thermospray LC-MS successfully identified several terfenadine metabolites in human urine, including an 'alcohol' metabolite (MDL 17,523), which corresponds to this compound. nih.gov More recent LC-MS/MS methods provide even greater sensitivity. An application brief by Waters Corporation details a method for terfenadine and its metabolites, including the "terfenadine-alcohol," using an Xterra MS C18 column and ESI+ detection. The MRM transition for the terfenadine-alcohol metabolite was identified as m/z 488.2 → 452.2. waters.com
| Parameter | Condition |
|---|---|
| LC Column | Xterra MS C18, 2.1 x 30 mm, 3.5 µm |
| Ion Source | Electrospray Ionization (ESI+) |
| Cone Voltage | 35 V |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| MRM Transition (this compound) | m/z 488.2 → 452.2 |
| MRM Transition (Terfenadine) | m/z 472.2 → 436.2 |
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. However, many drug metabolites, including those with hydroxyl groups like this compound, are non-volatile and require chemical derivatization prior to analysis. jfda-online.com
Derivatization Process: The primary goal of derivatization is to replace active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2) with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. youtube.com For hydroxylated metabolites, a common and effective technique is silylation. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are used to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. youtube.commdpi.com This process allows the analyte to pass through the GC column without thermal degradation.
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. While specific GC-MS methods for this compound are not extensively documented in the literature, the principles of derivatizing and analyzing other hydroxylated drugs and steroids are directly applicable. jfda-online.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons.
Aromatic Protons: Protons on the two unsubstituted phenyl rings and the disubstituted tert-butylphenyl ring would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 7.5 ppm.
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would show complex multiplets in the aliphatic region. Protons alpha to the nitrogen (adjacent to the nitrogen atom) are deshielded and would likely resonate around 2.8-3.0 ppm. chemicalbook.com Other piperidine protons would appear further upfield.
Butyl Chain Protons: The four methylene (B1212753) groups (-CH₂-) of the butyl chain would give rise to distinct signals in the 1.5-2.5 ppm range, with their chemical shifts influenced by their proximity to the piperidine nitrogen and the aromatic ring.
Hydroxyl Proton: A singlet corresponding to the single -OH proton would be observed. Its chemical shift can vary widely depending on the solvent and concentration but is often found between 2.0 and 5.0 ppm.
Tert-Butyl Protons: A sharp, strong singlet integrating to nine protons would be a characteristic signal for the tert-butyl group, appearing in the upfield region around 1.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: The carbons of the three aromatic rings would produce a series of signals in the 125-150 ppm range. libretexts.org
Alcohol Carbon: The quaternary carbon atom bonded to the hydroxyl group and two phenyl rings (C(OH)Ph₂) would appear significantly downfield, estimated in the 70-80 ppm region.
Piperidine Ring Carbons: The carbons of the piperidine ring would resonate in the 25-55 ppm range. researchgate.net
Butyl Chain Carbons: The four methylene carbons of the butyl chain would be found in the aliphatic region of the spectrum.
Tert-Butyl Carbons: Two distinct signals would confirm the tert-butyl group: a quaternary carbon signal around 34 ppm and a methyl carbon signal around 31 ppm. chemicalbook.comillinois.edu
| Structural Moiety | Spectroscopy | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| Aromatic Rings | ¹H NMR | 7.0 - 7.5 | Multiplets |
| ¹³C NMR | 125 - 150 | Multiple signals | |
| Tert-Butyl Group | ¹H NMR | ~1.3 | Singlet, 9H |
| ¹³C NMR | ~34 (quaternary), ~31 (methyl) | Two distinct signals | |
| Piperidine Ring | ¹H NMR | ~2.0 - 3.0 | Complex multiplets |
| ¹³C NMR | ~25 - 55 | Multiple signals | |
| Tertiary Alcohol | ¹H NMR | Variable (e.g., 2.0 - 5.0) | Singlet, 1H (OH) |
| ¹³C NMR | ~70 - 80 | Signal for C-OH |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures and for obtaining unambiguous structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound.
An LC-MS/MS method would provide both separation from related impurities and detailed mass information for structural confirmation. researchgate.netnih.gov
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate this compound from its parent drug, Terfenadine, and other metabolites or impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer would likely provide effective separation.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of Terfenadine and its analogues. nih.govmagtech.com.cn For this compound (C₃₂H₄₁NO), the expected exact mass is 455.3188 g/mol . lgcstandards.com In the mass spectrum, the compound would be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 456.3.
Tandem Mass Spectrometry (MS/MS): For further structural confirmation, collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would be performed. The fragmentation pattern would be characteristic of the molecule's structure.
Loss of Water: A common initial fragmentation step would be the neutral loss of a water molecule (18 Da) from the protonated diphenylmethanol (B121723) moiety, resulting in a prominent fragment ion at m/z 438.3.
Piperidine Ring Cleavage: Subsequent fragmentation would likely involve cleavage of the bonds within or attached to the piperidine ring, which is a common pathway for such structures. scholars.directcaymanchem.comscielo.br This can lead to characteristic fragment ions that help confirm the identity of the compound.
| Parameter | Description / Expected Value |
|---|---|
| Separation Technique | Reversed-Phase HPLC (e.g., C18 column) |
| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |
| Molecular Formula | C₃₂H₄₁NO |
| Exact Mass | 455.3188 |
| Precursor Ion [M+H]⁺ | m/z 456.3 |
| Primary MS/MS Fragment | m/z 438.3 (corresponding to [M+H-H₂O]⁺) |
Structure Activity Relationship Sar Investigations
Elucidation of Structural Determinants for Molecular Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. For 1-dehydroxy terfenadine (B1681261), understanding its interaction with biological targets requires a detailed examination of its key structural features.
Influence of Functional Groups on Binding Affinity to Research Targets
The defining structural feature of 1-dehydroxy terfenadine is the absence of the hydroxyl group on the butyl chain attached to the p-tert-butylphenyl group, which is present in its parent compound, terfenadine. This modification significantly alters the molecule's polarity and hydrogen bonding capabilities. In SAR studies of terfenadine analogs, the presence and nature of functional groups have been shown to be critical for activity. For instance, in a study investigating terfenadine derivatives as inhibitors of the CD81-LEL–HCV-E2 interaction, the reduction of a secondary hydroxyl group to an alkane resulted in a significant decrease in inhibitory activity, highlighting the importance of this functional group for that specific biological target. mdpi.com While this study was not focused on antihistaminic activity, it underscores the potential impact of removing a hydroxyl group on molecular interactions.
The key functional groups in this compound that influence its binding affinity include:
The Diphenylmethyl-piperidine Moiety: This bulky, lipophilic group is a common feature in many H1-antihistamines and is crucial for binding to the histamine (B1213489) H1 receptor.
The Piperidine (B6355638) Nitrogen: This basic nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (such as aspartate) in the binding pocket of the H1 receptor.
The absence of the hydroxyl group in this compound likely reduces its polarity and eliminates a potential hydrogen bond donor/acceptor site, which could alter its binding affinity and selectivity for various biological targets compared to terfenadine.
Impact of Aliphatic Linker Length and Branching on Molecular Recognition
The four-carbon aliphatic linker connecting the p-tert-butylphenyl group to the piperidine nitrogen plays a crucial role in positioning the terminal aromatic moiety within the receptor binding site. The length and flexibility of this linker are often optimized to achieve maximal binding affinity. In studies of terfenadine analogs for antimicrobial activity, modifications to the linker length were tolerated to some extent without a significant loss of activity. mdpi.com This suggests that a degree of flexibility in the linker is permissible for certain biological targets. For H1-receptor antagonists, the optimal linker length allows the key pharmacophoric elements to adopt the correct spatial orientation for effective interaction with the receptor. Branching on the linker can introduce steric hindrance and may alter the conformational flexibility of the molecule, potentially impacting its binding affinity.
Role of Aromatic Substituents on Electronic and Steric Profiles
The aromatic substituents in this compound are the two phenyl rings of the diphenylmethyl group and the p-tert-butylphenyl group. The electronic nature and steric bulk of these substituents are critical for molecular recognition.
p-tert-Butylphenyl Group: The tert-butyl group is a large, lipophilic substituent that significantly contributes to the hydrophobic interactions. Its steric bulk can influence the orientation of the phenyl ring within the receptor. In SAR studies of terfenadine analogs for antimicrobial activity, it was observed that larger, lipophilic groups at this position correlated with increased activity, suggesting the importance of steric bulk and lipophilicity for this particular target. mdpi.com
Comparative SAR Analysis with Parent Compounds (Terfenadine) and Related Metabolites (e.g., Fexofenadine)
A direct comparative SAR analysis of this compound with terfenadine and its active metabolite, fexofenadine (B15129), is crucial for understanding the impact of the structural modifications.
Terfenadine: The parent compound, terfenadine, is a potent H1-receptor antagonist. nih.govnih.gov Its activity is attributed to the combination of the diphenylmethyl-piperidine moiety and the p-tert-butylphenylbutanol group. nih.govresearchgate.net
Fexofenadine: Fexofenadine is the major active metabolite of terfenadine, formed by the oxidation of the tert-butyl group to a carboxylic acid. This transformation significantly increases the polarity of the molecule. Fexofenadine is also a potent and selective H1-receptor antagonist and is known for its non-sedating properties. nih.gov
| Compound | Key Structural Difference from Terfenadine | Expected Impact on Polarity |
| Terfenadine | - | Baseline |
| Fexofenadine | Carboxylic acid group instead of tert-butyl group | Increased polarity |
| This compound | Absence of the hydroxyl group on the butyl chain | Decreased polarity |
Predictive Modeling for SAR: Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new compounds and to understand the key structural features that determine activity.
Several 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been conducted on various classes of H1-antihistamines, including those containing piperidine moieties. researchgate.net These studies typically involve aligning a set of molecules and calculating their steric and electrostatic fields. A statistical model is then generated to relate these fields to the biological activity.
While no specific QSAR models for this compound have been found in the reviewed literature, the general methodologies are applicable. A QSAR study that includes this compound, terfenadine, fexofenadine, and other analogs could provide valuable insights into the SAR of this class of compounds. Such a model could quantify the contributions of different structural features, including the presence or absence of the hydroxyl group, to the H1-receptor binding affinity. The contour maps generated from a CoMFA study could visualize the regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Interaction Site Prediction
No specific molecular docking studies for 1-Dehydroxy Terfenadine (B1681261) were identified.
Molecular Dynamics Simulations for Conformational Analysis
No specific molecular dynamics simulation studies for 1-Dehydroxy Terfenadine were identified.
Conformational Flexibility and Rotational Dynamics
No data available.
Solvation Effects and Intermolecular Interactions
No data available.
Dimerization and Aggregation Behavior in Model Systems
No data available.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis
No specific quantum mechanical calculation studies for this compound were identified.
Ligand-Based and Structure-Based Virtual Screening Methodologies
No studies utilizing this compound in virtual screening methodologies were identified.
To facilitate future research and clarity, a table of the compounds mentioned is provided below.
Exploratory Research Avenues and Future Directions
Investigation of Novel Molecular Targets for Research (Non-Pharmacological/Non-Clinical Contexts)
The unique structural amalgamation of a piperidine (B6355638) ring and a diarylmethane framework in 1-Dehydroxy Terfenadine (B1681261) suggests a potential for interaction with a wide array of biological macromolecules. In a non-pharmacological context, the compound could serve as a valuable research tool or probe. The piperidine moiety is a prevalent feature in numerous biologically active compounds, known to interact with enzymes, receptors, and ion channels. nih.govclinmedkaz.org Similarly, the diarylmethane scaffold is a constituent in molecules with diverse bio-activities, including anticancer and anti-inflammatory properties in research settings. mdpi.com
Future research could focus on identifying novel molecular targets for 1-Dehydroxy Terfenadine through computational and experimental screening. In silico methods, such as molecular docking and target prediction algorithms, can be employed to screen the compound against large databases of protein structures to identify potential binding partners. clinmedkaz.org These computational hits can then be validated through in vitro binding assays. The objective would not be therapeutic application, but rather the development of a chemical probe to study the function of these novel targets in biological systems or to serve as a reference compound in assay development.
Potential research areas include:
Enzyme Inhibition Studies: Screening against families of enzymes, such as kinases or proteases, to identify specific inhibitors that can be used to study cellular signaling pathways.
Receptor Binding Assays: Investigating binding affinity for various receptor families beyond those associated with histamine (B1213489), such as sigma receptors, where some piperidine derivatives have shown activity. nih.gov
Agrochemical Research: Exploring potential interactions with molecular targets in fungi or plants, given that many successful fungicides and herbicides are based on heterocyclic scaffolds.
Role as a Precursor or Intermediate in the Synthesis of Diverse Chemical Scaffolds
The chemical structure of this compound is well-suited for serving as a starting point or intermediate in the synthesis of a diverse range of more complex molecules. The piperidine ring and the aromatic systems offer multiple sites for chemical modification, allowing for the creation of a library of derivatives. nih.gov The synthesis of terfenadine itself involves the alkylation of a piperidine derivative, a process that highlights the reactivity of the piperidine nitrogen. semanticscholar.orgchemicalbook.com
This inherent reactivity can be exploited to build novel chemical scaffolds. The piperidine nitrogen can be functionalized through reactions like acylation, sulfonation, or reductive amination to introduce a variety of functional groups. The aromatic rings can undergo electrophilic substitution reactions to add substituents that can modulate the electronic and steric properties of the molecule. Such derivatives could be valuable in creating diverse chemical libraries for screening purposes in materials science and other non-clinical fields. rsc.orgnih.gov
| Reactive Site | Reaction Type | Potential Functional Groups to Introduce | Resulting Chemical Scaffold |
|---|---|---|---|
| Piperidine Nitrogen | Acylation | Amides, Carbamates | N-Acylpiperidine Derivatives |
| Piperidine Nitrogen | Alkylation | Novel alkyl or aryl groups | Quaternary Ammonium Salts / N-Substituted Piperidines |
| Aromatic Rings | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl groups | Functionally-Substituted Diaryl Systems |
| Aromatic Rings | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl, Heteroaryl, Amino groups | Complex Biaryl or Arylamine Scaffolds |
Advanced Material Science Applications (e.g., Studies on Polymorphism, Crystallization, and Amorphous States)
The solid-state properties of a compound are critical for its handling, stability, and performance in various applications. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key area of study in materials science. wjpls.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. researchgate.net
Studies on the parent compound, terfenadine, have revealed the existence of multiple polymorphic forms and solvates, which were prepared and characterized using techniques like X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC). researchgate.netresearchgate.net Crystallization of terfenadine from different solvents and under various conditions yielded distinct forms, highlighting the compound's complex solid-state behavior. researchgate.net
Future research on this compound would logically involve a thorough investigation of its solid-state chemistry. Such studies would aim to:
Identify and characterize different polymorphic forms through controlled crystallization experiments.
Study the thermodynamic and kinetic relationships between different polymorphs to determine their relative stability.
Investigate the formation of amorphous states and their physical stability over time.
These studies are fundamental to understanding the material properties of this compound, which is essential for any potential application in materials science.
| Preparation Method | Resulting Form | Key Characterization Finding | Reference |
|---|---|---|---|
| Crystallization from n-alkanols (excluding methanol (B129727), ethanol) | Stable Polymorph 1 | Melting point of 151°C | researchgate.net |
| Crystallization from iso-alkanols | Solvates | Identified by XRPD, DSC, and TGA | researchgate.net |
| Quench of the melt or milling | Amorphous (Glass) Form | Shows re-crystallization upon heating | researchgate.net |
| Crystallization from different solvents under various conditions | Three distinct polymorphic forms | Thermograms show different melting points and phase transitions | researchgate.net |
Development of High-Throughput Screening Assays for Derivatives and Related Compounds
High-throughput screening (HTS) is a powerful methodology used to rapidly assess a large number of chemical compounds for a specific activity. The development of robust and reliable HTS assays is a cornerstone of modern discovery pipelines. For a compound like this compound, HTS could be applied to screen a library of its derivatives (as discussed in section 7.2) against novel molecular targets (identified in section 7.1).
The development of an HTS assay involves several key stages, from selecting the right technology to validating the assay's performance. For example, if a derivative of this compound is being screened for inhibitory activity against a specific enzyme, a fluorescence-based or luminescence-based assay could be developed to measure enzyme activity in a multi-well plate format. The goal is to create an automated process capable of testing thousands of compounds per day with high reproducibility. dut.ac.za
The development workflow for a hypothetical HTS assay would include:
Target Selection: Choosing a specific, validated molecular target.
Assay Principle Design: Deciding on a detection method (e.g., fluorescence polarization, absorbance, luminescence) that is sensitive, robust, and amenable to automation.
Optimization: Fine-tuning assay conditions such as reagent concentrations, incubation times, and temperature to achieve the best possible signal-to-background ratio and sensitivity.
Validation: Assessing the assay's performance using statistical metrics like the Z'-factor to ensure its suitability for HTS. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
Library Screening: Executing the screen of the compound library.
Hit Confirmation and Follow-up: Validating active compounds ("hits") through re-testing and secondary assays to confirm their activity and rule out artifacts.
This systematic approach would enable the efficient exploration of the chemical space around the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Predictive Modeling: ML models can be trained on existing data to predict various properties of new, unsynthesized derivatives of this compound. These properties could include binding affinity to a specific target, solubility, or even the likelihood of crystallizing in a particular polymorphic form. This predictive capability allows researchers to prioritize which derivatives to synthesize and test, saving significant time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models learn the underlying rules of chemical structure and can generate novel compounds that are optimized for a specific set of desired properties. preprints.org
| AI/ML Technique | Application Area | Specific Task |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Compound Optimization | Predicting the biological activity or physical properties of derivatives. |
| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De Novo Design | Generating novel chemical structures with desired properties based on the core scaffold. |
| Graph Neural Networks (GNNs) | Target Prediction | Predicting potential molecular targets by learning from the compound's graph structure. |
| Natural Language Processing (NLP) | Knowledge Mining | Analyzing scientific literature to extract information on related scaffolds and targets. |
| Deep Learning | HTS Data Analysis | Identifying complex patterns and SAR from large-scale screening data. |
Q & A
Q. What experimental models are suitable for evaluating the antiarrhythmic potential of terfenadine and its metabolites?
Basic studies can utilize rodent models to assess QTc interval prolongation and delay in ventricular arrhythmia onset induced by agents like barium chloride (BaCl₂) and aconitine. Dose-dependent comparisons with reference drugs (e.g., amiodarone) are critical, with electrocardiographic monitoring to quantify arrhythmia duration and cumulative dosage thresholds .
Q. How can in vitro hepatocyte models be employed to study terfenadine metabolism and hepatobiliary transport?
Sandwich-cultured hepatocytes (SCH) integrate metabolism, basolateral excretion, and biliary transport. For terfenadine, SCH models quantify metabolite formation rates (e.g., fexofenadine and azacyclonol) and compare uptake/excretion rate constants (e.g., terfenadine: 2.5 h⁻¹ uptake vs. fexofenadine: 0.08 h⁻¹). Pharmacokinetic modeling of these parameters clarifies hepatic handling .
Q. What methodologies are used to assess blood-brain barrier (BBB) penetration of terfenadine metabolites like fexofenadine?
In situ brain perfusion in mice (e.g., mdr1a(+/+) vs. mdr1a(−/−)) evaluates P-glycoprotein (P-gp)-mediated efflux. Brain homogenate incubations measure fexofenadine formation rates, with hydroxyl-terfenadine as a rate-limiting precursor. Regional brain metabolism and passive permeability must be quantified to resolve discrepancies in P-gp efflux ratios .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical collision cross-section (CCS) values of terfenadine and its metabolites?
Ion mobility-mass spectrometry (IM-MS) paired with molecular dynamics sampling identifies gas-phase conformations. For terfenadine, ω-C-to-N distance distributions and representative conformations (e.g., elongated vs. folded chains) explain CCS trends. Ratios of parent/metabolite CCS values validate computational models against experimental IM-MS data .
Q. What experimental designs reconcile in vitro toxicity findings with in vivo safety profiles of terfenadine?
False-positive in vitro toxicity (e.g., ion channel disruption at 6–24 h) arises from low first-pass metabolism in vitro. Human-on-a-chip systems with liver-heart modules simulate in vivo metabolism, showing terfenadine’s rapid conversion to fexofenadine, which reduces toxicity. Pharmacokinetic-pharmacodynamic (PK-PD) modeling predicts preclinical outcomes .
Q. How do drug interactions alter terfenadine’s pharmacokinetics and cardiotoxicity risk?
Coadministration with CYP3A4 inhibitors (e.g., ketoconazole) elevates unmetabolized terfenadine plasma levels, prolonging QT intervals. Prospective cohort studies with ECG monitoring and pharmacokinetic profiling (AUC, metabolite ratios) quantify interaction severity. Electrophysiological assays on isolated cardiomyocytes confirm quinidine-like potassium channel blockade .
Q. What molecular mechanisms underlie terfenadine’s antitumor activity in translocation renal cell carcinoma (tRCC)?
High-throughput screening identifies terfenadine as a TFE3 dimerization inhibitor. In vitro, antiproliferative effects are validated via TFE3 fusion protein knockdown (e.g., PRCC-TFE3) and immunofluorescence for nuclear localization. Synergy with tyrosine kinase inhibitors (e.g., sunitinib) is quantified using combination index analysis and IC₅₀ shifts in tRCC cell lines .
Q. How can statistical rigor be improved in clinical trials assessing terfenadine-induced QT prolongation?
International Conference on Harmonisation (ICH) guidelines recommend stratified randomization, longitudinal ECG monitoring, and mixed-effects models to adjust for covariates (e.g., heart rate). Sensitivity analyses differentiate QT effects from confounding variables, with Bonferroni corrections for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
